molecular formula C21H20ClN3O4S B7702923 3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide

Cat. No.: B7702923
M. Wt: 445.9 g/mol
InChI Key: PDBIEXDTWOJFGD-UHFFFAOYSA-N
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Description

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, an ethoxy group, and a pyridinylmethylsulfamoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide core, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide
  • 3-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide

Uniqueness

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the pyridin-4-ylmethylsulfamoyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-20-7-6-18(30(27,28)24-14-15-8-10-23-11-9-15)13-19(20)25-21(26)16-4-3-5-17(22)12-16/h3-13,24H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBIEXDTWOJFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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